Home > Products > Building Blocks P8842 > N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide
N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide - 1203954-92-0

N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Catalog Number: EVT-1712212
CAS Number: 1203954-92-0
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzodioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: DU 125530 is a selective, silent 5-HT(1A) receptor antagonist under clinical development for treating anxiety and mood disorders. [] In vivo studies demonstrated its ability to achieve high occupancy of human brain 5-HT(1A) receptors with minimal acute side effects. []

[(11)C][O-methyl-3H]-N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635)

  • Compound Description: WAY-100635 is a radioligand used in Positron Emission Tomography (PET) studies to assess 5-HT(1A) receptor occupancy. [] It helps determine the in vivo binding characteristics of compounds like DU 125530. []

2,3-dihydro-1,4-benzodioxine-5-yl-pyrerazine derivatives

  • Compound Description: This broad class of compounds, including unspecified derivatives, are identified as possessing 5-HT1A antagonist activity. []

7-Chloro-1-methyl-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepine

  • Compound Description: This compound, specifically medazepam, belongs to the 2,3-dihydro-1H-1,4-benzodiazepine class, known for its psychotherapeutic properties. [] Conformational analysis using lanthanide shift reagent (LSR)/1H NMR revealed the existence of two pseudo-boat conformers in solution. []

1-(2′-Amino-2′-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA)

  • Compound Description: QXAA is a racemic compound that acts as an α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptor antagonist. [] It inhibits specific [3H]AMPA binding but not [3H]kainate binding. [] Its enantiomers exhibit distinct binding affinities, with the S-isomer being significantly more potent. []

6,7-Dichloro-1,4-dihydro-(1H, 4H)-quinoxaline-2,3-diones

  • Compound Description: This class of compounds, with various substituents at the 5-position, function as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor. [] Their binding affinity is significantly influenced by the ability of the 5-position substituent to participate in hydrogen bonding. []
Overview

N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a compound of significant interest due to its potential applications in medicinal chemistry, particularly as an inhibitor of the enzyme poly(ADP-ribose) polymerase 1 (PARP1). This compound belongs to the class of benzodioxine derivatives, which are known for their diverse biological activities. The structural framework of this compound includes a benzodioxine ring system that is functionalized with a carboxamide group, enhancing its pharmacological properties.

Source and Classification

N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide can be synthesized through various chemical pathways, primarily involving modifications of existing benzodioxine structures. It is classified under organic compounds with both aromatic and aliphatic characteristics due to the presence of the benzodioxine moiety and the carboxamide functional group.

Synthesis Analysis

The synthesis of N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves several steps:

  1. Starting Materials: The synthesis often begins with commercially available precursors such as 2,3-dihydroxybenzoic acid.
  2. Esterification: The acid is converted to its methyl ester using concentrated sulfuric acid in methanol.
  3. Alkylation: The methyl ester undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate to form a cyclized ester.
  4. Hydrolysis: The ester is hydrolyzed using lithium hydroxide to yield the corresponding acid.
  5. Formation of Carboxamide: The acid is converted to the carboxamide using a mixed anhydride method involving reagents like oxalyl chloride and amines .

The detailed steps can be summarized as follows:

  • Step 1: Esterification of 2,3-dihydroxybenzoic acid.
  • Step 2: Alkylation to form cyclized intermediates.
  • Step 3: Hydrolysis to yield the carboxylic acid.
  • Step 4: Conversion to carboxamide.
Molecular Structure Analysis

The molecular structure of N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide features:

  • Core Structure: A benzodioxine ring system that contributes to its aromatic stability.
  • Functional Groups: A methyl group attached to the nitrogen atom and a carboxamide group at position five.
Chemical Reactions Analysis

N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide can participate in various chemical reactions:

  1. Substitution Reactions: The nitrogen atom can undergo alkylation or acylation reactions.
  2. Hydrolysis: Under acidic or basic conditions, the carboxamide can hydrolyze back to the corresponding acid and amine.
  3. Nitration and Reduction: The compound can be nitrated to introduce nitro groups or reduced to form amines.

These reactions are critical for modifying the compound's structure to enhance its biological activity .

Mechanism of Action

The primary mechanism of action for N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves inhibition of PARP1. This enzyme plays a crucial role in DNA repair processes. By inhibiting PARP1, this compound may enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage.

Process Data

Research indicates that N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide exhibits an IC50 value indicative of its potency as a PARP inhibitor. For instance, related compounds have shown varying degrees of inhibitory activity against PARP1, suggesting that structural modifications can significantly impact efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Exhibits reactivity typical of carboxamides; can engage in nucleophilic substitution reactions.

Relevant data regarding melting point and boiling point may vary based on purity and specific synthesis methods used.

Applications

N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide has potential applications in:

  1. Pharmaceutical Development: As a lead compound in designing new PARP inhibitors for cancer therapy.
  2. Medicinal Chemistry Research: Used in studies aimed at understanding structure-activity relationships within benzodioxine derivatives.
  3. Biochemical Research: Investigating mechanisms of DNA repair and related pathways in cellular biology.

This compound exemplifies the ongoing research efforts aimed at developing effective therapeutic agents targeting critical biological processes involved in diseases such as cancer and neurodegenerative disorders .

Introduction to N-Methyl-2,3-Dihydro-1,4-Benzodioxine-5-Carboxamide in Medicinal Chemistry

Role in Poly(ADP-Ribose) Polymerase 1 (PARP1) Inhibition Strategies

High-throughput virtual screening (HTVS) of the Maybridge small molecule library identified N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide as a promising PARP1 inhibitor hit compound. Biochemical evaluation revealed an IC₅₀ value of 5.8 μM against recombinant PARP1 enzyme, establishing its significance as a tractable chemical starting point for inhibitor optimization [2]. The compound's binding mechanism involves critical hydrogen bond interactions between its carboxamide group and the backbone residues of Gly863 within the PARP1 catalytic domain – a binding pattern validated through structure-based pharmacophore modeling (AADRR.2 model) [2]. This interaction mimics the binding mode of established PARP inhibitors but through a novel benzodioxine scaffold rather than the more common phthalazinone framework seen in clinical PARP inhibitors like olaparib [2] [7].

Table 1: PARP1 Inhibition Profile of Key Benzodioxine Derivatives

CompoundVendor NumberStructurePARP1 IC₅₀ (μM)Key Features
N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamideMO00789Benzodioxine + N-methylcarboxamide5.8 ± 0.10Lead compound for optimization
2,3-Dihydro-1,4-benzodioxine-5-carboxamide-Benzodioxine + carboxamide (unmethylated)Not reportedStructural analog of lead compound
Compound 10 (BTB02780)BTB02780Phthalazinone-based0.88 ± 0.090Reference compound from screening
Compound 49-Benzoxazinone derivative0.082Optimized scaffold-hop derivative

Position Within Benzodioxine-Based Drug Discovery Paradigms

This compound occupies a strategic position within benzodioxine medicinal chemistry as a carboxamide-functionalized derivative with enhanced target engagement potential compared to simpler benzodioxines. Its N-methylation differentiates it from the unmethylated analog 2,3-dihydro-1,4-benzodioxine-5-carboxamide (CAS 349550-81-8, C₉H₉NO₃, MW 179.175 g/mol) [1], potentially improving metabolic stability and membrane permeability. The benzodioxine core provides conformational restraint and moderate lipophilicity, influencing both target binding and distribution properties. Structure-activity relationship (SAR) exploration around this scaffold led to significant potency enhancements; scaffold hopping strategies replacing the dihydrodioxine ring with a benzoxazinone system produced compound 49 (IC₅₀ = 0.082 μM), demonstrating a 70-fold improvement in PARP1 inhibition [2]. This exemplifies the scaffold's role as a versatile platform for generating structurally diverse pharmacophores with refined biological activity.

Table 2: Structural Analogs and Modified Scaffolds Derived from Benzodioxine Core

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Variation
N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide1203954-92-0C₁₀H₁₁NO₃193.202Parent compound; N-methyl carboxamide
2,3-Dihydro-1,4-benzodioxine-5-carboxamide349550-81-8C₉H₉NO₃179.175Unmethylated carboxamide analog
N-Methyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide438026-68-7C₁₀H₁₁NO₃193.202Regioisomer (carboxamide at position 6)
N-[1-(5-Methyl-1H-pyrazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide2034201-43-7C₁₈H₂₂N₄O₃342.399Hybrid molecule with extended pharmacophore

Comparative Relevance to FDA-Approved PARP Inhibitors

While N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide itself has not progressed to clinical development, its identification and optimization represent early-stage research preceding the clinical achievements of FDA-approved PARP inhibitors. Unlike later-generation optimized compounds, this benzodioxine derivative exhibits moderate potency (micromolar range) compared to nanomolar inhibitors like olaparib (IC₅₀ ≈5 nM), rucaparib (IC₅₀ ≈1.4 nM), and niraparib (IC₅₀ ≈3.2–4 nM) [7]. Its significance lies primarily in its novel chemotype, which diverges from the phthalazinone (olaparib) or dihydroisoquinolinone (rucaparib) cores of approved agents [2] [7].

Approved PARP inhibitors demonstrate broader clinical applicability in BRCA-mutant and homologous recombination deficient (HRD) cancers. Recent regulatory refinements have narrowed their approved indications based on overall survival data. For instance:

  • Niraparib retains approval for all patients in frontline maintenance regardless of BRCA/HRD status but faced withdrawal for non-germline BRCA recurrent platinum-sensitive ovarian cancer maintenance [4].
  • Rucaparib similarly lost approval for non-BRCA-associated recurrent platinum-sensitive maintenance [4].
  • Olaparib remains approved in BRCA-mutant settings but with specific line-of-therapy restrictions [4].

These clinical developments underscore the therapeutic importance of PARP inhibition while highlighting the ongoing need for novel inhibitor scaffolds. The benzodioxine carboxamide series—initiated by compounds like N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide—exemplifies medicinal chemistry efforts to expand structural diversity in this drug class. The scaffold's optimization potential was demonstrated through substantial potency improvements achieved via strategic molecular modifications [2].

Table 3: Comparison with FDA-Approved PARP Inhibitors

PARP InhibitorBrand NamePrimary Structural ScaffoldPARP1 IC₅₀ (nM)Key Clinical Indication (Ovarian Cancer)
N-Methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide-Benzodioxine carboxamide5,800 (5.8 μM)Preclinical lead (Not approved)
OlaparibLynparza®Phthalazinone51st-line maintenance (g/sBRCAmut); Recurrent maintenance (any status)
RucaparibRubraca®Dihydroisoquinolinone1.4Treatment (g/sBRCAmut ≥2 prior therapies); Maintenance (BRCAmut)
NiraparibZejula™Benzopyrone3.2–41st-line maintenance (any status); Recurrent maintenance (gBRCAmut)
TalazoparibTalzenna®Benzimidazole-isoindolinone1.2Advanced gBRCAmut breast cancer (Not ovarian)

Properties

CAS Number

1203954-92-0

Product Name

N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide

IUPAC Name

N-methyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Molecular Formula

C10H11NO3

Molecular Weight

193.2 g/mol

InChI

InChI=1S/C10H11NO3/c1-11-10(12)7-3-2-4-8-9(7)14-6-5-13-8/h2-4H,5-6H2,1H3,(H,11,12)

InChI Key

JQFWIUGJNDZNSJ-UHFFFAOYSA-N

SMILES

CNC(=O)C1=C2C(=CC=C1)OCCO2

Canonical SMILES

CNC(=O)C1=C2C(=CC=C1)OCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.